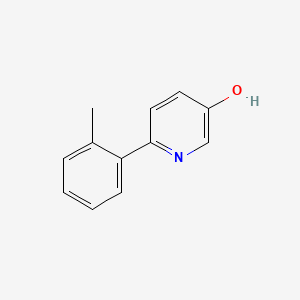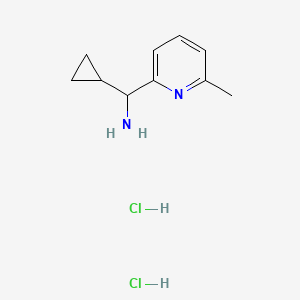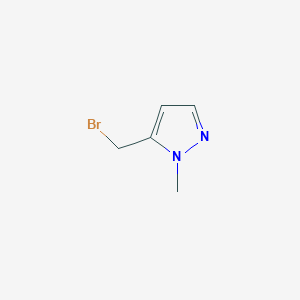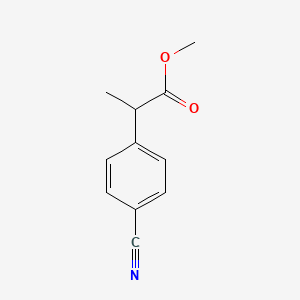
2-Methyl-biphenyl-4-carboxaldehyde
Vue d'ensemble
Description
“2-Methyl-biphenyl-4-carboxaldehyde” is a chemical compound with the empirical formula C14H12O . It has a molecular weight of 196.24 . This compound is used as a building block in chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1ccccc1-c2ccc(C=O)cc2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.24 and a density of 1.074±0.06 g/cm3 . The boiling point is predicted to be 321.9±21.0 °C .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Methyl-biphenyl-4-carboxaldehyde may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Aldehydes in general are known to react with amines to form imines , a process that could potentially alter the function of proteins or other biological molecules.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 19624 suggests that it may be readily absorbed and distributed throughout the body.
Result of Action
Similar compounds have been shown to have diverse biological and clinical applications , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-biphenyl-4-carboxaldehyde in lab experiments include its availability, low cost, and ease of synthesis. The compound is also stable under normal laboratory conditions. However, the limitations of using the compound include its low solubility in water and its tendency to form aggregates in solution.
Orientations Futures
There are several future directions for the use of 2-Methyl-biphenyl-4-carboxaldehyde in scientific research. One direction is the development of new synthetic methodologies for the compound. Another direction is the synthesis of new compounds using this compound as a building block. The compound can also be used in the development of new materials for various applications such as optoelectronics and photovoltaics. Additionally, the compound can be used in the development of new fluorescent dyes and polymers.
Applications De Recherche Scientifique
2-Methyl-biphenyl-4-carboxaldehyde has various scientific research applications. It is used as a building block for the synthesis of various compounds such as ligands, catalysts, and pharmaceutical intermediates. The compound is also used in the synthesis of fluorescent dyes and polymers. It is used in the development of new materials for optoelectronic and photovoltaic applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQFNTUCWIAWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate](/img/structure/B3226424.png)

![[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride](/img/structure/B3226433.png)


![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B3226450.png)

![6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B3226481.png)
![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)


